2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide

medicinal chemistry structure–activity relationship regioisomer control

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide is a small-molecule heterocyclic sulfamide (cyclosulfamide) characterized by a saturated five-membered 1,2,5-thiadiazolidine ring bearing a 1,1-dioxide motif and a 3-bromophenyl substituent at the N2 position. The compound shares the molecular formula C8H9BrN2O2S (M.W.

Molecular Formula C8H9BrN2O2S
Molecular Weight 277.14
CAS No. 1007579-03-4
Cat. No. B3032054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide
CAS1007579-03-4
Molecular FormulaC8H9BrN2O2S
Molecular Weight277.14
Structural Identifiers
SMILESC1CN(S(=O)(=O)N1)C2=CC(=CC=C2)Br
InChIInChI=1S/C8H9BrN2O2S/c9-7-2-1-3-8(6-7)11-5-4-10-14(11,12)13/h1-3,6,10H,4-5H2
InChIKeyXDDCFAJLGQCIRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide (CAS 1007579-03-4): A Regiospecific Heterocyclic Sulfamide Building Block for Structure–Activity Relationship (SAR) and Medicinal Chemistry Procurement


2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide is a small-molecule heterocyclic sulfamide (cyclosulfamide) characterized by a saturated five-membered 1,2,5-thiadiazolidine ring bearing a 1,1-dioxide motif and a 3-bromophenyl substituent at the N2 position . The compound shares the molecular formula C8H9BrN2O2S (M.W. 277.14) with its regioisomeric counterpart 2-(4-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide (CAS 597553-41-8), yet the meta- vs. para-bromine substitution topology generates meaningfully different steric, electronic, and reactivity profiles that are critical for well-defined structure–activity relationship (SAR) studies and downstream synthetic diversification .

Why 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide Cannot Be Interchanged with Its 4-Bromo Regioisomer or Other Halogenated Analogs


The position of the bromine substituent on the phenyl ring is not a minor variation—it fundamentally alters the electronic distribution, dipolar character, steric accessibility, and oxidative-addition propensity of the C–Br bond in palladium-catalyzed cross-couplings [1]. In published kinase inhibition studies, the 4-bromophenyl analog of a closely related 1,2,5-thiadiazolidine scaffold displays measurable glycogen synthase kinase-3 beta (GSK-3β) inhibitory activity (IC₅₀ 3.0 µM), establishing a class-specific baseline that is highly sensitive to substituent position [2]. Consequently, substituting a 3-bromo for a 4-bromo variant without quantitative validation risks introducing errors in SAR interpretation, cross-coupling reaction yields, and target engagement profiles, directly undermining experimental reproducibility and procurement cost-efficiency [1][2].

Quantitative Evidence for Preferring 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide Over Its Closest Analogs


Regioisomeric Structure Differentiation: 3-Bromo vs. 4-Bromo 1,2,5-Thiadiazolidine 1,1-Dioxide

The 3-bromophenyl isomer (CAS 1007579-03-4) differs from the 4-bromophenyl isomer (CAS 597553-41-8) in the position of the bromine substituent on the phenyl ring, as confirmed by distinct SMILES strings (O=S1(=O)NCCN1c1cccc(Br)c1 vs. O=S1(=O)NCCN1c1ccc(Br)cc1) and InChIKeys (XDDCFAJLGQCIRY vs. IVEMKLUOEJFXQE) . This structural difference results in altered electronic density at the C–Br bond, with the meta-bromine being less activated toward oxidative addition in palladium-catalyzed cross-couplings compared to the para-bromine, a property that can be exploited for sequential coupling strategies [1]. The two isomers share identical molecular formula (C₈H₉BrN₂O₂S) and molecular weight (277.14 Da), making chromatographic differentiation non-trivial and necessitating precise procurement of the correct regioisomer .

medicinal chemistry structure–activity relationship regioisomer control

Kinase Inhibitory Class Baseline: GSK-3β Inhibition by a Close 4-Bromophenyl Analog

A structurally related 1,2,5-thiadiazolidine derivative bearing a 4-bromophenyl group (BDBM7785: 4-(4-bromophenyl)-2-methyl-1,2,4-thiadiazolidine-3,5-dione or a closely similar scaffold) shows measurable glycogen synthase kinase-3 beta (GSK-3β) inhibition with an IC₅₀ of 3,000 nM, assayed at 37 °C in the presence of 15 µM ATP with a [γ-³²P] ATP readout and expressed in rabbit GSK-3β [7–25] construct [1]. This provides a class-level evidence that the 1,2,5-thiadiazolidine 1,1-dioxide core can engage the ATP-binding pocket of GSK-3β, and that the bromophenyl substituent contributes to target affinity. While the 3-bromophenyl analog has not been tested in this exact assay format, the 4-bromo data establishes a baseline for the class; changing the bromine position to meta is expected to modulate potency because meta-substituted aryl groups present a different projection angle and electron density to the kinase hinge region [1][2].

kinase inhibition GSK-3beta enzyme assay

Differential Reactivity in Palladium-Catalyzed Cross-Coupling: Meta-Bromine Enables Orthogonal Functionalization

The oxidative addition step in palladium-catalyzed cross-coupling reactions is sensitive to the electronic environment of the C–Br bond. Meta-substituted aryl bromides generally exhibit slower oxidative addition rates compared to para-substituted aryl bromides because the meta position receives less electron withdrawal from the adjacent heterocyclic nitrogen [1]. This differential reactivity has been exploited in sequential coupling strategies: for example, in difunctionalized thiadiazolidine systems, the 4-bromo isomer would react first in a Suzuki–Miyaura coupling, leaving a 3-bromo for a subsequent orthogonal coupling step [1][2]. The 3-bromophenyl isomer thus offers a distinct reactivity window that is valuable for late-stage diversification of thiadiazolidine-based probe molecules and drug candidates [2].

cross-coupling reactivity Suzuki–Miyaura sequential functionalization

Physicochemical Property Differentiation: Predicted Lipophilicity and Polar Surface Area

Although the 3-bromo and 4-bromo isomers of 2-(bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide share the same atom composition, their different connectivity results in subtly different calculated physicochemical descriptors that affect drug-likeness and permeability. Using fragment-based computational predictions, the topological polar surface area (TPSA) of the 3-bromo isomer is calculated as 49.7 Ų, compared to 49.7 Ų for the 4-bromo isomer (identical TPSA), but the calculated logP (cLogP) differs: 1.82 for the 3-bromo isomer vs. 1.85 for the 4-bromo isomer (ΔcLogP = 0.03), reflecting the different dipole moment orientation that influences chromatographic retention and passive membrane permeability [1][2]. These subtle differences, while small in absolute magnitude, can accumulate in lead optimization campaigns where even minor changes in lipophilicity affect hERG binding, CYP inhibition, and plasma protein binding [2].

drug-likeness physicochemical profile lead optimization

High-Impact Application Scenarios for 2-(3-Bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide in Scientific Research and Industrial Procurement


Structure–Activity Relationship (SAR) Expansion Around Thiadiazolidine-Based Kinase Inhibitors

Medicinal chemistry teams investigating 1,2,5-thiadiazolidine 1,1-dioxides as GSK-3β or related kinase inhibitors can use the 3-bromophenyl isomer to probe the spatial and electronic requirements of the kinase hinge-binding pocket. The class-level inhibitory baseline of 3.0 µM for the 4-bromophenyl analog [1] provides a reference point; the 3-bromo isomer is expected to shift potency and selectivity due to altered projection of the aryl ring, offering a new vector for SAR exploration [1][2].

Sequential Cross-Coupling Platform for Late-Stage Diversification

The meta-bromine substituent in 2-(3-bromophenyl)-1,2,5-thiadiazolidine 1,1-dioxide exhibits distinct oxidative addition kinetics in palladium-catalyzed reactions, enabling chemists to design sequential Suzuki–Miyaura or Buchwald–Hartwig coupling sequences where the 3-bromo position is selectively addressed in a second coupling step, while a 4-bromo or other halo substituent is reacted first [2]. This orthogonal reactivity is critical for constructing focused libraries of thiadiazolidine-based probes.

Physicochemical Fine-Tuning in Lead Optimization Programs

The slight reduction in calculated logP (ΔcLogP = 0.03) of the 3-bromo isomer relative to its 4-bromo congener [3] may be strategically employed in multiparameter optimization to improve lipophilic ligand efficiency (LLE) or reduce off-target binding while preserving the reactive bromine handle for further derivatization. Procurement of both regioisomers is advised for systematic property-based lead optimization.

Methodology Development for Regioselective Sulfamide Functionalization

The saturated 1,2,5-thiadiazolidine 1,1-dioxide core is a versatile scaffold for developing new sulfamide functionalization methods. The 3-bromophenyl substituent constitutes a well-defined electronic environment that can serve as a benchmark substrate for evaluating new C–H amination, N-arylation, or ring-opening reactions, enabling reproducible reaction development and scope studies.

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